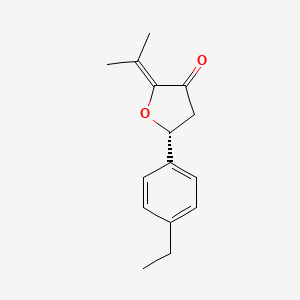
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one is a chemical compound characterized by its unique structure, which includes an oxolane ring substituted with a 4-ethylphenyl group and a propan-2-ylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Substitution with 4-Ethylphenyl Group:
Introduction of Propan-2-ylidene Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the phenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted oxolane or phenyl derivatives.
Applications De Recherche Scientifique
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that the compound can bind to the active sites of target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (4R,5R)-4-amino-5-(4-ethylphenyl)-5-hydroxypentanoate
- (4S,5R)-4-azaniumyl-5-(4-ethylphenyl)-5-hydroxypentanoate
Uniqueness
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one is unique due to its specific substitution pattern and the presence of both an oxolane ring and a propan-2-ylidene group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H18O2 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one |
InChI |
InChI=1S/C15H18O2/c1-4-11-5-7-12(8-6-11)14-9-13(16)15(17-14)10(2)3/h5-8,14H,4,9H2,1-3H3/t14-/m1/s1 |
Clé InChI |
UNMKOAUFFNRTCQ-CQSZACIVSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)[C@H]2CC(=O)C(=C(C)C)O2 |
SMILES canonique |
CCC1=CC=C(C=C1)C2CC(=O)C(=C(C)C)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















